molecular formula C14H29NO4 B12552341 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide CAS No. 143266-94-8

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide

Cat. No.: B12552341
CAS No.: 143266-94-8
M. Wt: 275.38 g/mol
InChI Key: NFDQPOFXEFEHMS-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is a chemical compound with the molecular formula C14H29NO4 It is characterized by the presence of an octanamide group linked to a triethylene glycol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide typically involves the reaction of octanoyl chloride with triethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Pyridine or triethylamine

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:

    Continuous Mixing: Reactants are continuously mixed in a flow reactor.

    Temperature Control: Precise temperature control to optimize reaction rates.

    Purification: The product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triethylene glycol chain provides flexibility and enhances solubility, while the octanamide group interacts with hydrophobic regions of target molecules. This dual functionality makes it effective in various applications, including drug delivery and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}decanamide
  • N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}dodecanamide
  • N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}hexanamide

Uniqueness

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is unique due to its specific chain length and the presence of three ethylene glycol units. This structure provides a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. Compared to its analogs with shorter or longer alkyl chains, it offers optimal solubility and interaction with target molecules.

Properties

CAS No.

143266-94-8

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

IUPAC Name

N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octanamide

InChI

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-14(17)15-8-10-18-12-13-19-11-9-16/h16H,2-13H2,1H3,(H,15,17)

InChI Key

NFDQPOFXEFEHMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCOCCOCCO

Origin of Product

United States

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